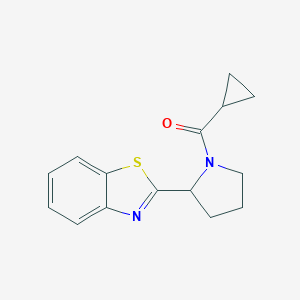
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone, commonly known as DTT-205, is a novel compound that has been developed for scientific research purposes. It is a pyrazolyl-pyrrolidinyl-methanone derivative that has shown promising results in various research studies.
Mécanisme D'action
DTT-205 exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, DTT-205 reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever. DTT-205 also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and repair. By inhibiting MMP activity, DTT-205 can prevent tissue damage and promote tissue repair.
Biochemical and Physiological Effects:
DTT-205 has been found to have several biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It can also reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). DTT-205 can improve the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, DTT-205 can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
DTT-205 has several advantages for lab experiments. It is a highly potent and selective COX-2 inhibitor, which makes it an ideal compound for studying the role of COX-2 in various diseases. It has also been found to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, DTT-205 has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been established yet. In addition, it is a synthetic compound, and its synthesis method requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on DTT-205. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. DTT-205 has been found to have neuroprotective effects, and it can improve cognitive function. Another direction is to study its potential use in the treatment of cardiovascular diseases, such as atherosclerosis and hypertension. DTT-205 has been found to have anti-inflammatory and anti-oxidant activities, which can be beneficial in the prevention and treatment of cardiovascular diseases. Finally, further studies are needed to establish the long-term safety and efficacy of DTT-205, and to optimize its synthesis method for large-scale production.
Méthodes De Synthèse
The synthesis of DTT-205 involves the reaction of 1,1-dioxide tetrahydrothiophene-3-carboxylic acid with 1-phenyl-3-methyl-5-pyrazolone in the presence of thionyl chloride. The resulting compound is then reacted with pyrrolidine and acetic anhydride to obtain DTT-205. The synthesis method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
DTT-205 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been found to have neuroprotective effects and can improve cognitive function. DTT-205 has also been studied for its potential use in the treatment of cardiovascular diseases, diabetes, and obesity.
Propriétés
Nom du produit |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone |
|---|---|
Formule moléculaire |
C18H21N3O3S |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
[1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H21N3O3S/c22-18(20-9-4-5-10-20)16-12-17(14-6-2-1-3-7-14)21(19-16)15-8-11-25(23,24)13-15/h1-3,6-7,12,15H,4-5,8-11,13H2 |
Clé InChI |
NSTXVQLTEVVOHN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
SMILES canonique |
C1CCN(C1)C(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-{[(3-butoxyphenyl)carbonyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B256174.png)


![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)


![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)

![8a-Phenyl-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B256201.png)